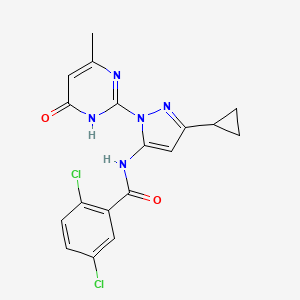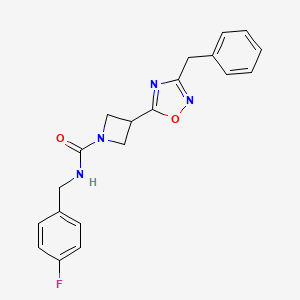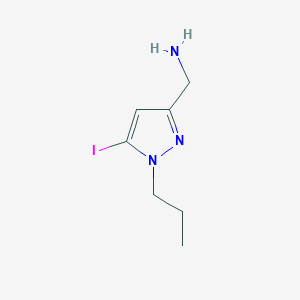
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The initial step is the esterification of this acid to form ethyl 2-(4-chlorophenoxy)acetate, followed by a reaction with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces [5-(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. The final step involves the substitution at the thiol position with N-substituted-2-bromoacetamides to yield the desired N-substituted oxadiazole derivatives. Spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, has been elucidated using IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with the calculated values. The stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The charge transfer within the molecule was determined through HOMO and LUMO analysis, and the molecular electrostatic potential (MEP) was performed by the DFT method .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the N-substituted oxadiazole derivatives are characterized by their specificity and the formation of stable intermediates that lead to the final product. The esterification, hydrazide formation, ring closure, and thiol substitution reactions are key steps that define the chemical pathway. The reactivity of the intermediates and the final compounds can be inferred from the spectral data and the molecular structure analysis, which provide insights into the potential sites for further chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized N-substituted oxadiazole derivatives are closely related to their molecular structure. The spectral analysis data provide information on the functional groups present and their corresponding chemical behavior. The antibacterial activity of these compounds against various bacterial strains suggests that the physical properties, such as solubility and stability, are conducive to biological activity. The computational docking studies with the α-chymotrypsin enzyme protein reveal the active binding sites, which correlate with the bioactivity data, suggesting that the chemical properties of these compounds are suitable for interaction with biological targets. The cytotoxicity data indicate that the substitutions on the oxadiazole moiety lead to the discovery of less cytotoxic compounds, which is an important consideration for their potential therapeutic use .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A novel acid-catalyzed rearrangement method for the synthesis of di- and mono-oxalamides, including compounds like N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, has been developed. This method provides a new formula for the synthesis of anthranilic acid derivatives and oxalamides, offering a simple and high-yielding approach (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-7-16-17-10(20-7)6-14-11(18)12(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAHIRFSVJBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)

![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)


![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

